molecular formula C19H12Br2N4OS B1681031 SOD1-Derlin-1 inhibitor-1

SOD1-Derlin-1 inhibitor-1

カタログ番号: B1681031
分子量: 504.2 g/mol
InChIキー: WBPMNEHAAMMXEO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Key Findings:

  • Inhibition of Interaction : The SOD1-Derlin-1 inhibitor-1 has been shown to prevent 122 types of SOD1 mutations from interacting with Derlin-1, thus reducing motoneuron toxicity associated with these mutations .
  • Improvement in Disease Models : In both patient-derived induced pluripotent stem cells and mouse models expressing SOD1 G93A, treatment with the inhibitor resulted in significant amelioration of ALS pathology, delaying disease onset and prolonging survival rates by approximately 14% .

Drug Discovery and Development

The identification of this compound through high-throughput screening of over 160,000 compounds highlights its potential as a lead compound for drug development targeting ALS. The ability to inhibit the interaction specifically without affecting the enzymatic activity of SOD1 makes it a promising candidate for therapeutic intervention.

Cellular and Molecular Studies

The compound has been utilized in various assays to study the molecular mechanisms underlying ALS:

  • Fluorescence Resonance Energy Transfer (FRET) : This technique was employed to establish a robust assay system for measuring SOD1-Derlin-1 interactions, facilitating the identification of effective inhibitors .
  • Immunoprecipitation Assays : These assays confirmed that specific analogs of the inhibitor effectively disrupt the SOD1-Derlin-1 interaction in vitro, providing insights into structure-activity relationships .

Clinical Implications

Given its mechanism of action, this compound holds promise for clinical applications:

  • Potential ALS Treatment : By targeting the pathogenic interactions that lead to motoneuron degeneration, this compound could serve as a basis for new ALS therapies.

Case Study 1: Patient-Derived Induced Pluripotent Stem Cells

Research involving motoneurons derived from patients with SOD1 mutations demonstrated that treatment with this compound significantly reduced cell death and improved cellular health markers compared to untreated controls. This finding underscores the compound's potential efficacy in human cell models .

Case Study 2: Mouse Model Studies

In vivo studies using transgenic mice expressing mutant SOD1 showed that administration of the inhibitor led to a notable delay in disease progression and an increase in lifespan. Mice treated with the compound exhibited improved motor function and reduced neurodegeneration compared to those receiving placebo treatments .

Data Table: Summary of Inhibitory Effects

Compound NameTarget InteractionEffect on ALS ModelImprovement (%)
This compoundSOD1 Mutants & Derlin-1Delayed onset & prolonged survival14.5% (onset), 14.2% (survival)
Analog #56SOD1 Mutants & Derlin-1Reduced motoneuron deathSignificant
Analog #56-20SOD1 Mutants & Derlin-1Improved permeabilityModerate

生物活性

SOD1-Derlin-1 inhibitor-1 is a small-molecule compound designed to inhibit the interaction between superoxide dismutase 1 (SOD1) mutants and Derlin-1, a protein involved in the endoplasmic reticulum-associated degradation (ERAD) pathway. This interaction is critical in the pathogenesis of amyotrophic lateral sclerosis (ALS), particularly for patients with SOD1 mutations. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy in preclinical studies, and potential therapeutic applications.

The SOD1-Derlin-1 interaction plays a significant role in the toxicity associated with various SOD1 mutations. In ALS, mutant forms of SOD1 misfold and accumulate in motor neurons, leading to ER stress and subsequent cell death. Derlin-1 facilitates the degradation of these misfolded proteins but also contributes to their toxic effects through its interaction with SOD1 mutants.

Inhibition of SOD1-Derlin-1 Interaction

This compound specifically targets the binding site of SOD1 mutants to Derlin-1, preventing this interaction. The compound has shown an IC50 value of approximately 7.11 μM for inhibiting the SOD1G93A-Derlin-1 complex . By disrupting this interaction, the inhibitor alleviates ER stress and reduces motor neuron toxicity.

Preclinical Studies

Recent studies have demonstrated the efficacy of this compound in various models:

  • In vitro Models : The inhibitor was tested on motoneurons derived from patient-induced pluripotent stem cells harboring SOD1 mutations. Results indicated significant amelioration of ALS pathology, evidenced by reduced cell death and improved cellular function .
  • In vivo Models : In mouse models expressing human SOD1 G93A mutations, treatment with the inhibitor delayed disease onset and prolonged survival by approximately 14.5% . These findings suggest that targeting the SOD1-Derlin-1 interaction could be a viable therapeutic strategy for ALS.

Case Studies

A comprehensive analysis involving multiple case studies has been conducted to assess the impact of this compound:

Study ReferenceModel UsedKey Findings
Patient iPSC-derived motoneuronsSignificant reduction in cell death; improved neuronal health
ALS mouse model (SOD1 G93A)Delayed onset of symptoms; increased lifespan by 14.5%
Biochemical assaysConfirmed specific inhibition of SOD1-Derlin-1 interaction without affecting SOD enzymatic activity

Structural Insights

The structural basis for the interaction between SOD1 mutants and Derlin-1 has been elucidated through various biochemical techniques. The binding region on SOD1 has been identified as critical for Derlin-1 binding, allowing for targeted inhibition by small molecules like this compound .

Binding Affinity Studies

Using surface plasmon resonance (SPR) and fluorescence resonance energy transfer (FRET) assays, researchers have confirmed that the inhibitor specifically disrupts the binding interface between SOD1 mutants and Derlin-1 without affecting other cellular functions .

特性

分子式

C19H12Br2N4OS

分子量

504.2 g/mol

IUPAC名

3-amino-N-(2,4-dibromophenyl)-6-pyridin-3-ylthieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C19H12Br2N4OS/c20-11-3-5-15(13(21)8-11)24-18(26)17-16(22)12-4-6-14(25-19(12)27-17)10-2-1-7-23-9-10/h1-9H,22H2,(H,24,26)

InChIキー

WBPMNEHAAMMXEO-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)NC4=C(C=C(C=C4)Br)Br)N

正規SMILES

C1=CC(=CN=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)NC4=C(C=C(C=C4)Br)Br)N

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

SOD1-Derlin-1 Inhibitor 56-20

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SOD1-Derlin-1 inhibitor-1
Reactant of Route 2
Reactant of Route 2
SOD1-Derlin-1 inhibitor-1
Reactant of Route 3
Reactant of Route 3
SOD1-Derlin-1 inhibitor-1
Reactant of Route 4
SOD1-Derlin-1 inhibitor-1
Reactant of Route 5
Reactant of Route 5
SOD1-Derlin-1 inhibitor-1
Reactant of Route 6
Reactant of Route 6
SOD1-Derlin-1 inhibitor-1

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。